2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate
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Overview
Description
2-O-(2,9-diazaspiro[55]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[55]undecan-1-yl] oxalate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include oxalyl chloride, amines, and protecting groups such as tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H42N4O7 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate |
InChI |
InChI=1S/C26H42N4O7/c1-24(2,3)37-23(34)30-16-10-26(11-17-30)7-5-13-28-21(26)35-19(31)20(32)36-22(33)29-14-8-25(9-15-29)6-4-12-27-18-25/h21,27-28H,4-18H2,1-3H3 |
InChI Key |
PBDHCUMGGYTHON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2OC(=O)C(=O)OC(=O)N3CCC4(CCCNC4)CC3)CC1 |
Origin of Product |
United States |
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